1,3-Divinylbenzene

Copolymerization Reactivity Ratios Crosslinking Kinetics

1,3-Divinylbenzene (m-divinylbenzene) is a high-purity bifunctional aromatic monomer featuring two vinyl groups in a meta-substitution pattern on the benzene ring. It is commercially available at purities exceeding 98.0% by GC, stabilized with tert-butylcatechol (TBC) to prevent premature polymerization during storage.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 68987-41-7
Cat. No. B7799133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Divinylbenzene
CAS68987-41-7
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C=C
InChIInChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2
InChIKeyPRJNEUBECVAVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Divinylbenzene (CAS 68987-41-7): Technical Grade and Isomeric Purity Specifications for Precision Polymer Synthesis


1,3-Divinylbenzene (m-divinylbenzene) is a high-purity bifunctional aromatic monomer featuring two vinyl groups in a meta-substitution pattern on the benzene ring. It is commercially available at purities exceeding 98.0% by GC, stabilized with tert-butylcatechol (TBC) to prevent premature polymerization during storage [1]. This compound serves as a critical crosslinking agent and reactive diluent in the synthesis of styrene-divinylbenzene (S-DVB) copolymers, ion-exchange resins, and advanced porous materials, where precise control over crosslink architecture and density is paramount [2].

Why Substituting 1,3-Divinylbenzene with Isomeric Mixtures or 1,4-Divinylbenzene Compromises Polymer Architecture and Performance


The meta-substitution pattern of 1,3-divinylbenzene dictates distinct copolymerization kinetics, crosslinking topology, and ultimate network properties compared to its para-isomer or technical-grade mixtures [1]. In free-radical copolymerization with styrene, 1,3-divinylbenzene exhibits reactivity ratios (r-values) that differ substantially from those of 1,4-divinylbenzene, leading to divergent monomer incorporation rates, sequence distributions, and gelation behavior [2]. Furthermore, the steric and electronic environment of the meta-vinyl groups suppresses intramolecular cyclization relative to the ortho-isomer, while providing different crosslink flexibility compared to the para-isomer, directly impacting the swelling, porosity, and mechanical integrity of the final resin or polymer network [3]. Generic substitution with mixed isomers introduces uncontrolled compositional drift and unpredictable crosslink densities, rendering reproducible synthesis of high-performance materials impossible.

Quantitative Differentiation of 1,3-Divinylbenzene: Copolymerization Kinetics, Polymerization Rate, and Separation Selectivity Data


Superior Styrene Copolymerization Kinetics of 1,3-Divinylbenzene vs. 1,4-Divinylbenzene at High Conversion

In free-radical copolymerization with styrene, 1,3-divinylbenzene (m-DVB) demonstrates a markedly different reactivity profile compared to its para-isomer. Specifically, the reactivity ratio product (r1·r2) for styrene/m-DVB is 1.11, indicating near-ideal copolymerization, whereas styrene/p-DVB exhibits a product of 0.20, signifying a strong alternating tendency and faster depletion of the divinyl monomer. This difference dictates the compositional homogeneity and crosslink distribution in the forming network [1].

Copolymerization Reactivity Ratios Crosslinking Kinetics

Differential Reactivity of 1,3-Divinylbenzene in Tracer Copolymerization Studies with Styrene

Using a radiotracer technique to precisely measure copolymer composition, 1,3-divinylbenzene (m-DVB) was found to have well-defined reactivity ratios with styrene: r1 (styrene) = 0.65 and r2 (m-DVB) = 0.60. In contrast, analogous experiments with 1,4-divinylbenzene (p-DVB) failed to locate a unique set of reactivity ratios, indicating a more complex, non-ideal copolymerization behavior due to electronic and steric effects unique to the para-isomer [1].

Radiotracer Techniques Copolymer Composition Divinyl Monomers

Higher Polymerization Rate of 1,3-Divinylbenzene Compared to 1,4-Divinylbenzene Before Gelation

A kinetic study of the bulk polymerization of pure isomers revealed that 1,3-divinylbenzene (m-DVB) polymerizes at a significantly higher rate than 1,4-divinylbenzene (p-DVB) under identical conditions. The apparent rate constant ratio (kp/kt)^(1/2) is greater for m-DVB, with the difference being particularly pronounced when using 2-ethylhexanoic acid (2-EHA) as a porogenic solvent, where m-DVB achieves higher monomer conversion before the onset of gelation [1].

Polymerization Kinetics Rate Constants Gelation

Distinct Separation Selectivity: 1,3-Divinylbenzene is Not Adsorbed by Mg-CUK-1, Enabling Isomeric Purification

The metal-organic framework Mg-CUK-1 exhibits highly selective room-temperature adsorption of p-divinylbenzene (p-DVB) over m-divinylbenzene (m-DVB) from isomeric mixtures. The one-dimensional pores of Mg-CUK-1 preferentially accommodate the linear para-isomer, leaving the meta-isomer unadsorbed in solution [1]. This differential adsorption behavior provides a direct, scalable method for purifying m-DVB from technical mixtures, which typically contain a 2.5:1 ratio of m- to p-DVB [2].

Adsorptive Separation Metal-Organic Frameworks Isomer Purification

Optimal Application Scenarios for 1,3-Divinylbenzene Based on Quantified Performance Differentiation


Synthesis of Uniform Gel-Type Ion-Exchange Resins with Predictable Swelling and Ion Selectivity

The near-ideal reactivity ratios of 1,3-divinylbenzene with styrene (r1·r2 = 1.11) ensure a homogeneous crosslink distribution and prevent compositional drift during copolymerization [1]. This results in gel-type resins with uniform pore structures and consistent swelling behavior, which is essential for reproducible ion-exchange capacity and selectivity in water softening and analytical chromatography applications. The use of pure m-DVB, rather than a mixed isomer feed, allows formulators to precisely dial in crosslink density without unpredictable variances in network architecture [2].

Fabrication of Macroporous Polymeric Adsorbents and Chromatographic Stationary Phases via Delayed Gelation

The faster polymerization rate and delayed gel point of 1,3-divinylbenzene in the presence of porogens like 2-ethylhexanoic acid provide a critical processing window for the formation of well-defined macroporous structures [3]. This allows for the generation of high-surface-area beads with controlled porosity and mechanical stability, ideal for use as HPLC stationary phases, solid-phase extraction sorbents, and catalyst supports. The ability to fine-tune pore architecture is directly linked to the unique kinetic profile of the meta-isomer.

Production of High-Purity Divinylbenzene Monomers for Advanced Polymer Synthesis

The selective exclusion of 1,3-divinylbenzene from the pores of Mg-CUK-1 provides a validated, room-temperature separation pathway for obtaining high-purity m-DVB from technical mixtures [4]. This is critical for research laboratories and specialty chemical manufacturers who require isomerically pure monomers to eliminate batch-to-batch variability in polymer synthesis. The ability to source or purify m-DVB to >98% ensures the reproducibility of complex polymer architectures, such as those used in molecularly imprinted polymers or advanced photoresists.

Controlled Synthesis of Soluble Poly(divinylbenzene) via Anionic Polymerization

The anionic polymerization of pure 1,3-divinylbenzene with lithium diisopropylamide yields soluble, non-crosslinked poly(divinylbenzene) with a defined triad tacticity consistent with Bernoullian statistics [5]. This contrasts with the behavior of mixed isomers or p-DVB, which are more prone to gelation or produce less defined products. The resulting soluble polymer serves as a valuable precursor for block copolymers, polymer brushes, and functional materials requiring precise macromolecular control.

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